molecular formula C29H26ClN3S B10921732 2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

Cat. No.: B10921732
M. Wt: 484.1 g/mol
InChI Key: RYGGCKLDKSORPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole typically involves multi-step organic reactionsThe final step often includes the chlorination of the phenyl groups using reagents like thionyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole is unique due to its combination of a pyrazole and thiazole ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C29H26ClN3S

Molecular Weight

484.1 g/mol

IUPAC Name

2-[4-chloro-3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole

InChI

InChI=1S/C29H26ClN3S/c1-17-11-13-23(15-19(17)3)27-25(30)28(24-14-12-18(2)20(4)16-24)33(32-27)29-31-26(21(5)34-29)22-9-7-6-8-10-22/h6-16H,1-5H3

InChI Key

RYGGCKLDKSORPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC(=C(C=C5)C)C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.